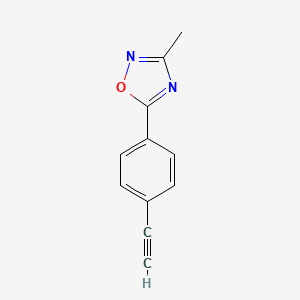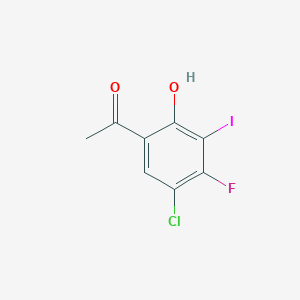
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Overview
Description
N’-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The compound’s structure includes a hydroxylamine group attached to a nicotinic acid derivative, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with hydroxylamine. The process can be summarized as follows:
Starting Materials: 6-methylnicotinic acid and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydroxamic acid derivative.
Procedure: The 6-methylnicotinic acid is dissolved in the alcohol solvent, and hydroxylamine is added. The mixture is heated to promote the reaction, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
Industrial production of N’-hydroxy-6-methylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: Industrial purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydroxamic acids.
Scientific Research Applications
N’-hydroxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-methylnicotinimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, resulting in altered gene expression and potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-6-methylnicotinamide: Similar structure but lacks the imidamide group.
N-hydroxy-6-methylnicotinic acid: Similar but with a carboxylic acid group instead of the imidamide group.
N-hydroxy-6-methylpyridine-3-carboxamide: Another hydroxamic acid derivative with a different substitution pattern.
Uniqueness
N’-hydroxy-6-methylnicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit HDACs makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
UDXMAQYWYAORDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)









![Ethyl 8-amino-1,4,4-trimethyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B8686651.png)

